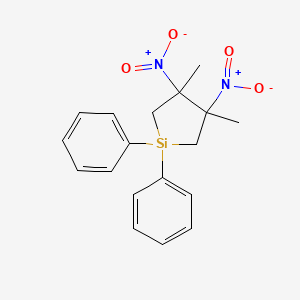
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is a silicon-containing organic compound characterized by its unique structural features. It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms. This compound is notable for its two nitro groups and two methyl groups attached to the silicon atom, along with two phenyl groups. Its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 3,4-dimethyl-1,1-diphenylsilolane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silicon-containing compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-1,1-diphenylsilolane: Lacks the nitro groups, resulting in different reactivity and applications.
3,4-Dinitro-1,1-diphenylsilolane:
1,1-Diphenylsilolane: A simpler analog without the methyl and nitro groups, used as a basic structural framework in silicon chemistry.
Uniqueness
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is unique due to the presence of both nitro and methyl groups, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
59586-95-7 |
|---|---|
Molekularformel |
C18H20N2O4Si |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3,4-dimethyl-3,4-dinitro-1,1-diphenylsilolane |
InChI |
InChI=1S/C18H20N2O4Si/c1-17(19(21)22)13-25(14-18(17,2)20(23)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
GVKCDSQZHBKCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C[Si](CC1(C)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
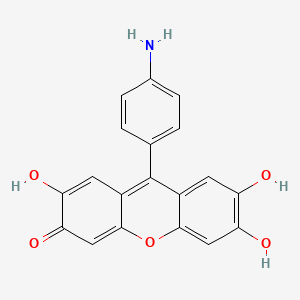

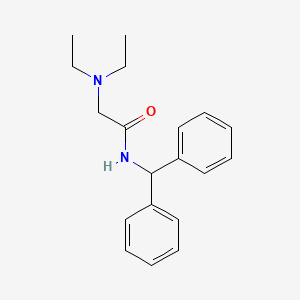
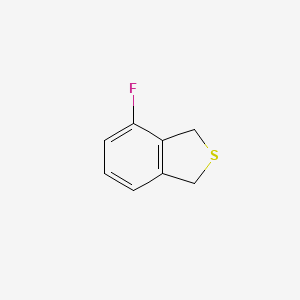
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
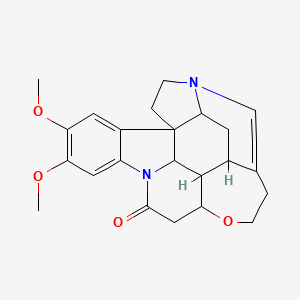
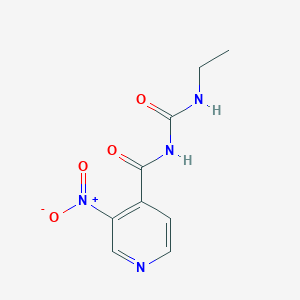
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
